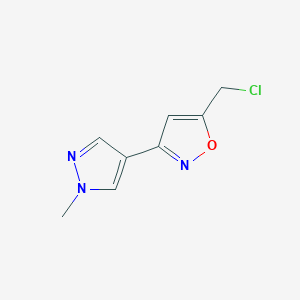

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDSCXFIECAVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

Attachment of the 1-Methyl-1H-Pyrazol-4-YL Group: This step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by methylation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and isoxazole rings.

Cyclization Reactions: The presence of multiple reactive sites allows for the formation of complex cyclic structures through intramolecular cyclization reactions.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed:

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Oxidized and Reduced Products: Depending on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that isoxazole derivatives, including 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole, exhibit significant antitumor properties. For example, studies have shown that modifications to isoxazole structures can enhance their selectivity as COX-1 inhibitors, which are promising targets in cancer therapy. Compounds designed from isoxazole frameworks demonstrated potent cytotoxicity against various cancer cell lines, including ovarian and colon cancers .

Antimicrobial Activity

Isoxazole derivatives have been evaluated for their antimicrobial properties. Compounds with chlorinated aromatic rings have shown enhanced antibacterial activity against pathogens such as E. coli and S. aureus. The presence of the chloromethyl group in 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole could contribute to its efficacy against these bacteria due to increased lipophilicity and the ability to penetrate bacterial membranes .

Anti-inflammatory and Analgesic Effects

Some derivatives of pyrazole and isoxazole have demonstrated anti-inflammatory and analgesic effects in preclinical models. For instance, certain compounds have been noted for their ability to reduce inflammation in carrageenan-induced edema models, suggesting potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole typically involves multi-step reactions that can include cyclization and substitution reactions. The following general synthetic pathway has been outlined:

- Preparation of Pyrazole Derivatives : Initial steps often involve the synthesis of pyrazole derivatives through cyclocondensation reactions.

- Formation of Isoxazole Ring : The introduction of the isoxazole moiety can be achieved via various cyclization methods involving appropriate precursors.

- Chloromethylation : The final step may involve chloromethylation processes to introduce the chloromethyl group at the desired position on the isoxazole ring.

This synthetic versatility allows for the modification of functional groups to tailor biological activity .

Anticancer Activity Study

In a study by Vitale et al., new isoxazoles were synthesized and tested for their COX inhibitory activity and cytotoxicity against ovarian cancer cell lines (OVCAR-3). The study found that specific substitutions on the isoxazole ring significantly enhanced anticancer activity compared to previously known compounds .

Antimicrobial Efficacy Evaluation

RamaRao et al. evaluated a series of isoxazoles for their antibacterial activity against several strains, including Pseudomonas aeruginosa. The study highlighted that compounds with chlorinated substituents exhibited superior activity, suggesting that 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole could be a candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent modification of target proteins, while the pyrazole and isoxazole rings can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Structural Comparison with Analogous Isoxazole Derivatives

Core Heterocyclic Modifications

- Thiazole-Triazole Hybrids (Compounds 4 and 5) : and describe 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives. Unlike the target compound, these feature a thiazole ring instead of isoxazole and incorporate a triazole moiety. The chloro (4) and bromo (5) variants exhibit isostructural packing but differ in halogen-driven intermolecular interactions, which may influence solubility and target binding .

- Oxadiazole Derivatives: The compound 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole () replaces the isoxazole core with a 1,2,4-oxadiazole ring.

Chloromethyl vs. Aromatic Substituents

- Chloromethyl Group : The chloromethyl substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, which may be leveraged for prodrug development. In contrast, phenyl-substituted analogs (e.g., 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives) prioritize π-π stacking interactions with aromatic residues in enzyme active sites .

- Halogen Effects : In compounds 4 (Cl) and 5 (Br), the halogen size impacts crystal packing—smaller chlorine allows tighter molecular arrangements, whereas bulkier bromine introduces steric hindrance. This difference may translate to varied bioavailability in therapeutic contexts .

Pyrazole vs. Triazole Moieties

- The 1-methylpyrazole group in the target compound offers a planar hydrogen-bond acceptor, contrasting with the triazole rings in ’s compounds, which provide additional nitrogen sites for metal coordination or stronger hydrogen bonding .

Antimicrobial Activity

- coli and S. aureus, comparable to ciprofloxacin .

- Thiazole-Triazole Hybrids (Compound 4) : Exhibit antimicrobial activity at 16–64 µg/mL, attributed to halogenated aryl groups enhancing membrane penetration .

- Pyrazolotriazolopyrimidines () : Broader spectrum but lower potency (MIC: 32–128 µg/mL), suggesting isoxazole derivatives may offer superior target specificity .

Antifungal Activity

Biological Activity

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring both isoxazole and pyrazole moieties, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole is with a molecular weight of 185.62 g/mol. The compound's structure can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole has been investigated in various contexts, including its effects on cell proliferation, cytotoxicity, and enzyme inhibition. Below are key findings from recent studies.

Antitumor Activity

Several studies have indicated that compounds containing pyrazole and isoxazole rings exhibit antitumor properties. For instance, one study demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazine significantly suppressed the development of Cytotoxic T Lymphocytes (CTL) in vitro, suggesting that similar compounds could exhibit anticancer effects by modulating immune responses .

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| P815 Tumor Cells | 75 µM | Suppressed CTL activity | |

| Various Tumor Lines | Variable | Enhanced/suppressed immune response |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives are known to inhibit various enzymes such as cyclin-dependent kinases (CDKs) and carbonic anhydrases, which are implicated in cancer progression .

Table 2: Enzyme Inhibition Data

| Enzyme Target | Compound | IC50 (µM) |

|---|---|---|

| CDK2 | 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole | TBD |

| CA IX | TBD | TBD |

The mechanisms by which 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to proliferation and apoptosis.

Case Study 1: Immunomodulatory Effects

A study focusing on the immunomodulatory effects of pyrazole derivatives revealed that certain compounds could enhance or suppress CTL activity in mixed leukocyte cultures. This suggests that 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole may have applications in immunotherapy by modulating immune responses against tumors .

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole?

The compound is synthesized via a multi-step process:

- Step 1 : Substituted benzaldehyde reacts with hydroxylamine to form oximes .

- Step 2 : Cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) yields (3-substituted phenylisoxazol-5-yl)methanol intermediates .

- Step 3 : Chlorination with NCS in DMF under magnetic stirring at room temperature produces the final chloromethyl derivative (65–90% yields) . Key optimizations include microwave-assisted synthesis for reduced reaction time and improved regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation employs:

- FTIR : Confirms functional groups (e.g., C-Cl stretch at ~698 cm⁻¹) .

- NMR : ¹H-NMR signals at δ 4.78 (d, 2H, CH₂Cl) and aromatic protons between δ 6.78–7.67 .

- Mass Spectrometry : ESI-MS peaks (e.g., m/z = 226.991 [M⁺]) confirm molecular weight .

- Elemental Analysis : Validates purity (e.g., C = 63.62%, Cl = 17.07%) .

Advanced Research Questions

Q. How can regioselectivity challenges in isoxazole synthesis be addressed?

Regioselectivity during cyclization is influenced by:

- Catalyst Choice : Triethylamine enhances nitrile oxide formation for 1,3-dipolar cycloaddition .

- Microwave Irradiation : Reduces side reactions and improves yield (e.g., 65% vs. 52% under conventional heating) .

- Solvent Optimization : Dichloromethane minimizes isomerization compared to polar solvents .

Q. What methodologies are effective for evaluating antimicrobial activity of derivatives?

- Disc Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .

- MIC Determination : Use microdilution methods (e.g., 12.5–100 µg/mL range) .

- Antifungal Screening : C. albicans and A. niger assays with fluconazole as a positive control .

Q. How can computational tools predict biological target interactions?

- Molecular Docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., SARS-CoV-2 PLpro in ) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- Pharmacophore Modeling : Identify critical substituents (e.g., chloromethyl group for membrane penetration) .

Q. How to resolve contradictions in spectroscopic data across studies?

- Replicate Experiments : Ensure consistent reaction conditions (e.g., NCS stoichiometry, temperature) .

- Cross-Validation : Compare NMR/FTIR data with crystallographic results (e.g., SHELX-refined structures) .

- Dynamic Light Scattering (DLS) : Check for aggregation artifacts in solution-phase studies .

Q. What strategies improve crystallographic refinement for disordered structures?

- SHELXL Features : Use "PART" commands to model disorder and "SIMU" restraints for thermal motion .

- High-Resolution Data : Collect at synchrotron sources (≤1.0 Å) to resolve overlapping electron density .

- Twinned Data Handling : Apply "TWIN" and "BASF" instructions in SHELXL for non-merohedral twinning .

Q. How to design derivatives with enhanced bioactivity?

- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to boost antimicrobial activity .

- Hybrid Scaffolds : Incorporate triazole or pyrazole moieties (e.g., via Click chemistry) to target enzyme active sites .

- Prodrug Approaches : Esterify the chloromethyl group for improved pharmacokinetics .

Q. What green chemistry approaches reduce environmental impact?

Q. How to stabilize labile intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.